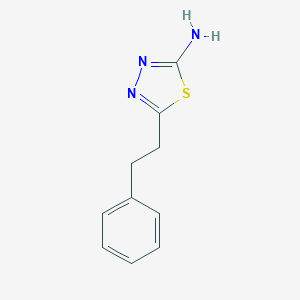

5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine

説明

5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative featuring a 2-phenylethyl substituent at position 5 and an amine group at position 2. The 1,3,4-thiadiazole core is a nitrogen-sulfur heterocycle known for its broad-spectrum biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

特性

IUPAC Name |

5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTFNSVDVOLQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350336 | |

| Record name | 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39181-40-3 | |

| Record name | 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Mechanism

-

Reactants and Stoichiometry :

-

5 mmol of 3-phenylpropionic acid

-

5 mmol of thiosemicarbazide

-

20 g of PPE per 5 mmol of acid

-

30 mL of chloroform as solvent

-

-

Procedure :

-

The reaction mixture is heated to 60°C to dissolve the acid.

-

PPE and thiosemicarbazide are added sequentially.

-

The solution is refluxed at 85°C for 10 hours under controlled conditions.

-

-

Cyclodehydration Mechanism :

-

Purification :

Yield : 47.8% (0.49 g of colorless crystals).

Comparative Analysis of Alternative Synthetic Routes

Traditional Methods Using POCl₃ or Polyphosphoric Acid

Earlier routes relied on POCl₃ or polyphosphoric acid for cyclodehydration, but these faced limitations:

PPE-Based Method Advantages

Table 1. Yields of 2-Amino-1,3,4-Thiadiazoles from Carboxylic Acids Using PPE

| Carboxylic Acid | Thiadiazole Product | Yield (%) |

|---|---|---|

| Benzoic acid | 5-Phenyl-1,3,4-thiadiazol-2-amine | 64.4 |

| 3-Phenylpropionic acid | This compound | 47.8 |

| Adipic acid | 5,5’-(Butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine) | 70.3 |

Optimization of Critical Parameters

PPE Quantity and Solvent Selection

Temperature and Time

-

Reflux Duration : <10 hours led to unreacted intermediates, while >12 hours caused decomposition.

-

Acid Treatment : HCl reflux was essential to hydrolyze residual 2-(3-phenylpropanoyl)hydrazine-1-carbothioamide , confirmed by NMR.

Spectroscopic Characterization

The structure of this compound was validated using:

Challenges and Limitations

化学反応の分析

Types of Reactions

5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenylethyl moiety.

科学的研究の応用

Pharmaceutical Development

One of the primary applications of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine is in pharmaceutical development . The compound is being investigated for its potential as a therapeutic agent. Its unique structure may enhance bioactivity, making it suitable for targeting various diseases, including bacterial infections and inflammation .

Case Study: Antimicrobial Properties

Research has demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial activity. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against multiple bacterial strains, suggesting that this compound could be a lead compound in developing new antibiotics .

Agricultural Applications

In the agricultural sector, this compound is being explored for its potential use in agrochemicals . It may serve as a pesticide or herbicide, providing effective pest management solutions while aiming to minimize environmental impact .

Case Study: Crop Protection

Studies indicate that thiadiazole derivatives can improve crop protection by acting as fungicides or herbicides. This application is vital for enhancing yield and quality in agricultural practices .

Material Science

The compound also finds applications in material science , particularly in the synthesis of novel materials. Its chemical properties are being utilized to develop advanced polymers and coatings that require specific characteristics such as durability and resistance to environmental factors .

Case Study: Polymer Development

Research has shown that incorporating thiadiazole derivatives into polymer matrices can enhance mechanical properties and thermal stability, making them suitable for various industrial applications .

Biochemical Research

In biochemical research, this compound is being examined for its role in biochemical pathways . Understanding how this compound interacts within biological systems could lead to breakthroughs in metabolic processes and the development of new diagnostic tools .

Case Study: Enzyme Inhibition

Investigations into the inhibitory effects of thiadiazole derivatives on specific enzymes have revealed potential therapeutic targets for conditions such as diabetes and glaucoma .

Cosmetic Formulations

Lastly, the unique properties of this compound make it a candidate for inclusion in cosmetic products . It may enhance skin benefits or serve as a stabilizing agent in formulations .

Case Study: Skin Benefits

Research into cosmetic formulations containing thiadiazole derivatives indicates potential benefits such as improved skin hydration and antioxidant properties .

作用機序

The mechanism of action of 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

類似化合物との比較

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent at Position 5 | Molecular Weight | Key Features |

|---|---|---|---|

| 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine | 2-Phenylethyl | 219.29* | High lipophilicity, potential CNS penetration |

| 5-Phenyl-1,3,4-thiadiazol-2-amine | Phenyl | 177.23 | Simpler structure, lower molecular weight |

| 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine | Indole | 226.27 | Enhanced π-π stacking, kinase inhibition |

| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | 4-Methylphenyl | 191.25 | Improved crystallinity, hydrogen bonding |

| 5-(3,4-Dichlorobenzyl)-1,3-thiazol-2-amine | 3,4-Dichlorobenzyl | 273.18 | Halogenated, increased electrophilicity |

*Calculated based on C₁₀H₁₁N₃S.

ADMET and Pharmacokinetic Considerations

- Solubility : The phenylethyl group’s hydrophobicity may reduce aqueous solubility compared to morpholine or pyridine-containing analogs (e.g., 4a in ) .

- Metabolic Stability : Halogenated analogs (e.g., 3,4-dichlorobenzyl) show prolonged half-lives due to resistance to oxidative metabolism .

- Toxicity : Nitrofuran derivatives, while potent, carry mutagenic risks due to nitro group reduction . The phenylethyl substituent likely avoids such liabilities.

生物活性

5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. Research has indicated that derivatives of thiadiazole exhibit various pharmacological effects, including antitumor, antibacterial, antifungal, and antiparasitic activities. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiadiazole ring substituted with a phenethyl group. The synthesis typically involves the reaction of thiosemicarbazides with appropriate carbonyl compounds or isothiocyanates under acidic or basic conditions. Various methods have been explored for the efficient synthesis of this compound and its derivatives.

Antitumor Activity

Research indicates that 1,3,4-thiadiazole derivatives demonstrate significant antitumor properties. The mechanism often involves inhibition of DNA and RNA synthesis without affecting protein synthesis. For example, compounds containing the thiadiazole ring have shown promising results against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) with IC50 values indicating effective cytotoxicity .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | HepG-2 | TBD |

| This compound | A-549 | TBD |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Studies have shown that derivatives with specific substitutions can enhance antibacterial activity. For instance, modifications at the amine group have been correlated with increased potency against strains like Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low to Moderate |

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The presence of electron-withdrawing groups on the phenethyl moiety has been associated with enhanced antifungal properties .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Substitutions at specific positions on the thiadiazole ring significantly influence their pharmacological effects. For instance:

- Substitution at p-position : Enhances antitumor activity.

- Presence of halogens : Improves antibacterial efficacy.

Case Studies

Several case studies have documented the biological effects of various substituted thiadiazole derivatives:

-

Case Study on Antitumor Effects :

- A series of thiadiazole derivatives were tested against multiple cancer cell lines. The results indicated that compounds with a phenethyl substitution exhibited superior cytotoxicity compared to those without this modification.

-

Case Study on Antimicrobial Efficacy :

- In vitro studies demonstrated that certain thiadiazole derivatives showed significant inhibition zones against E. coli and S. aureus, suggesting potential as new antimicrobial agents.

Q & A

Q. What are the standard synthetic routes for preparing 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves cyclization reactions using precursors like substituted carboxylic acids or hydrazides. For example, thiosemicarbazide derivatives can be condensed with appropriate carbonyl compounds under acidic or oxidative conditions. A critical step is the use of POCl₃ as a cyclizing agent under reflux (90°C, 3 hours), followed by pH adjustment (8–9) with ammonia to precipitate the product . Yield optimization depends on reagent stoichiometry, reaction temperature, and catalyst choice (e.g., sulfuric acid or iodine in potassium iodide for cyclization) . Purification via recrystallization from DMSO/water (2:1) is recommended .

Q. Which spectroscopic and structural characterization techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly for the phenylethyl and thiadiazole moieties.

- IR Spectroscopy : To identify N–H stretching (3200–3400 cm⁻¹) and C=S/C–N vibrations (1100–1250 cm⁻¹).

- X-ray Crystallography : For unambiguous structural confirmation, including dihedral angles between the thiadiazole and phenyl rings (e.g., 18.2°–30.3°) and hydrogen-bonding patterns . Single-crystal studies require slow evaporation of acetone or ethanol solutions to obtain diffraction-quality crystals .

Q. What are the recommended purification methods post-synthesis?

Methodological Answer:

- Recrystallization : Use solvent systems like ethanol/water or DMSO/water (2:1) to remove unreacted precursors .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients for polar impurities.

- HPLC : For high-purity requirements, especially in biological assays.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of derivatives across studies?

Methodological Answer: Discrepancies may arise from structural variations (e.g., substituent effects) or impurities. To address this:

- Structural Validation : Ensure purity via HPLC and confirm structures with X-ray crystallography .

- Comparative SAR Studies : Systematically vary substituents (e.g., phenyl vs. pyridyl groups) and evaluate bioactivity trends .

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds to normalize data .

Q. What computational approaches are recommended to predict reactivity and electronic properties?

Methodological Answer:

- DFT Calculations : Analyze electron density maps, HOMO-LUMO gaps, and Fukui indices to identify reactive sites (e.g., sulfur in the thiadiazole ring) .

- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .

- MD Simulations : Study conformational stability in aqueous or lipid environments to inform drug design .

Q. How can factorial design optimize synthesis conditions for improved yield and scalability?

Methodological Answer: Implement a 2³ factorial design to test variables:

- Factors : Temperature (70–100°C), POCl₃ molar ratio (1:3–1:5), and reaction time (2–4 hours).

- Response Variables : Yield, purity, and reaction completion (monitored via TLC).

- Analysis : Use ANOVA to identify significant factors and interactions. For example, increased POCl₃ molar ratios (3–5 mol) may enhance cyclization efficiency .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystalline forms?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve intermolecular N–H···N hydrogen bonds (e.g., chain formation along the b-axis) .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer .

- Thermogravimetric Analysis (TGA) : Assess thermal stability linked to crystal packing efficiency .

Q. How do substituent variations on the phenylethyl group influence biological activity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., Cl, NO₂) : Enhance electrophilicity, potentially increasing antimicrobial activity but reducing solubility .

- Electron-Donating Groups (e.g., OCH₃, CH₃) : Improve membrane permeability but may lower target affinity.

- Bulkier Substituents : Test steric effects on binding pocket occupancy using molecular docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。